5'-Ethyl-2'-hydroxy-3'-nitroacetophenone

描述

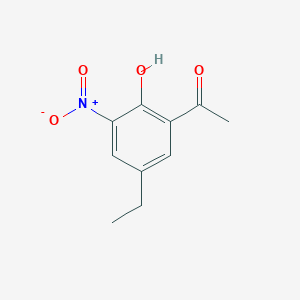

Chemical Structure: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (C₁₀H₁₁NO₄, MW 209.20) is an ortho-hydroxy aryl ketone derivative featuring an ethyl group at the 5' position, a hydroxyl (-OH) group at the 2' position, and a nitro (-NO₂) group at the 3' position on the acetophenone backbone .

属性

IUPAC Name |

1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-7-4-8(6(2)12)10(13)9(5-7)11(14)15/h4-5,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSNNEAZJXNKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374524 | |

| Record name | 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71002-71-6 | |

| Record name | 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71002-71-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Ethyl-2’-hydroxy-3’-nitroacetophenone typically involves the nitration of 5’-ethyl-2’-hydroxyacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of 5’-Ethyl-2’-hydroxy-3’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product .

化学反应分析

Types of Reactions

5’-Ethyl-2’-hydroxy-3’-nitroacetophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation: The ethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Reduction: 5’-Ethyl-2’-hydroxy-3’-aminoacetophenone.

Substitution: Various alkylated or acylated derivatives.

Oxidation: 5’-Carboxy-2’-hydroxy-3’-nitroacetophenone.

科学研究应用

Pharmaceutical Development

Key Role as an Intermediate

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that lead to compounds targeting inflammation and pain relief. The nitro group can be reduced to form amino derivatives, which are often biologically active .

Case Study: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties. For instance, a study focused on synthesizing novel anti-inflammatory agents from this compound showed promising results in reducing inflammation in animal models .

Analytical Chemistry

Reagent in Assays

In analytical chemistry, this compound serves as a reagent for detecting and quantifying biological molecules. Its ability to form stable complexes with various analytes enhances the accuracy of assays used in laboratories .

Application Example: High-Performance Liquid Chromatography (HPLC)

this compound has been employed in HPLC methods to analyze pharmaceutical formulations, demonstrating its utility in ensuring quality control in drug manufacturing .

Development of Agrochemicals

this compound is used in creating agrochemicals such as herbicides and fungicides, contributing to more effective crop protection strategies. Its bioactivity against certain pests and pathogens makes it a valuable component in agricultural formulations .

Biochemical Research

Studies on Enzyme Inhibition

In biochemical research, this compound is investigated for its potential enzyme inhibition properties. Studies have focused on its interaction with specific enzymes involved in metabolic pathways, providing insights into its mechanisms of action .

Case Study: Mechanism of Action Investigation

A study detailed the interaction of this compound with cyclooxygenase enzymes, revealing that it could inhibit their activity effectively, thus supporting its use in developing anti-inflammatory drugs .

作用机制

The mechanism of action of 5’-Ethyl-2’-hydroxy-3’-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

相似化合物的比较

Physical Properties :

Applications : Serves as a precursor in pharmaceutical and organic synthesis, particularly for chromone derivatives and heterocyclic compounds .

Comparison with Structural Analogs

Substituent Variations and Key Compounds

The following table summarizes critical data for 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone and its analogs:

*Note: The reported melting point of 360°C for the bromo analog () is unusually high and may reflect a data entry error.

Structural and Reactivity Insights

- Electron-Withdrawing Groups (e.g., Cl, Br, NO₂): Decrease electron density, directing nitration/functionalization to specific positions. For example, the chloro and bromo analogs exhibit higher melting points due to stronger intermolecular forces (halogen bonding) .

- Positional Isomerism: The 3'-nitro isomer (ethyl, chloro, bromo derivatives) favors intramolecular hydrogen bonding between -OH and -NO₂, influencing solubility and crystallization . The 5'-nitro isomer (e.g., 2'-hydroxy-5'-nitroacetophenone) shows distinct reactivity in forming benzofuran intermediates .

Research and Application Trends

- Pharmaceutical Intermediates : The ethyl and chloro derivatives are critical in synthesizing chromones and benzofurans, which are scaffolds for anticancer and antiarrhythmic agents .

- Complex Formation : The bromo analog forms stable complexes with anthranilic acid, suggesting utility in crystal engineering .

- Synthetic Challenges : Nitration regioselectivity remains a key challenge; solvent systems (e.g., acetic acid vs. sulfuric acid) significantly influence yields .

生物活性

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (C10H11NO4) is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of an ethyl group, a hydroxyl group, and a nitro group attached to an acetophenone core. The molecular weight of this compound is approximately 209.20 g/mol. The synthesis typically involves the nitration of 5’-ethyl-2’-hydroxyacetophenone using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to ensure selectivity in the introduction of the nitro group .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that it may play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its structural components:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Hydroxyl Group : This group enhances the compound's binding affinity to target molecules through hydrogen bonding, which may increase the specificity and efficacy of its biological activity .

Study on Antimicrobial Activity

A recent study published in the Journal of Organic Chemistry evaluated the antimicrobial properties of various nitroacetophenone derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for drug development .

In Vivo Anti-inflammatory Research

Another significant study explored the anti-inflammatory effects of this compound in animal models. Mice treated with this compound showed reduced paw edema and lower levels of inflammatory markers compared to control groups. These findings support its potential application in treating conditions such as arthritis and other inflammatory disorders .

常见问题

Q. How is the substituent numbering determined in 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone?

- Methodological Answer : Substituent positions are assigned using IUPAC priority rules. The acetophenone backbone (phenyl ring with a ketone group) is the parent structure. Numbering starts from the ketone (position 1'), and substituents are numbered to achieve the lowest possible sequence. Hydroxy (-OH) and nitro (-NO₂) groups are prioritized over ethyl (-C₂H₅) due to higher functional group hierarchy. For example, the hydroxy group at position 2' takes precedence over ethyl at position 5', ensuring minimal numbering .

Q. What are the recommended purification methods for this compound?

- Methodological Answer : Recrystallization is effective due to the compound’s solubility profile. Solvents like ethanol or ethyl acetate (solubility ~10–20 mg/mL in ethanol) can dissolve the compound at elevated temperatures, followed by gradual cooling to induce crystallization. Column chromatography using silica gel and a gradient of ethyl acetate/hexane (20–40% ethyl acetate) is suitable for removing nitro-containing byproducts .

Q. How can the compound’s identity be confirmed post-synthesis?

- Methodological Answer : Analytical characterization should include:

- NMR : Compare -NMR chemical shifts (e.g., aromatic protons near nitro groups at δ 8.2–8.5 ppm; hydroxy proton at δ 12–13 ppm).

- IR : Confirm nitro (1520–1350 cm⁻¹) and hydroxy (3200–3500 cm⁻¹) stretches.

- HPLC : Use a C18 column with UV detection at 254 nm to verify purity (>95%) .

Advanced Research Questions

Q. What synthetic routes are viable for introducing the ethyl group at position 5'?

- Methodological Answer : The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and AlCl₃ as a catalyst. However, regioselectivity must be controlled: the hydroxy and nitro groups are meta-directing, favoring alkylation at position 5'. Alternative methods include Suzuki coupling with a pre-functionalized ethyl boronic ester at position 5', requiring Pd catalysis .

Q. How does the nitro group influence the compound’s stability under acidic conditions?

- Methodological Answer : Nitro groups stabilize the aromatic ring via resonance but can undergo reduction under strong acidic conditions (e.g., HCl/Fe). Stability tests show degradation <5% after 24 hours at pH 4–6, but >20% decomposition at pH <2. Use buffered solutions (pH 5–7) for long-term storage .

Q. What strategies mitigate competing side reactions during nitration?

- Methodological Answer : Nitration at position 3' is favored due to the ortho/para-directing effect of the hydroxy group. To suppress dinitration:

- Use diluted HNO₃ (1:3 in H₂SO₄) at 0–5°C.

- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1).

- Quench excess HNO₃ with NaHCO₃ immediately post-reaction .

Critical Analysis of Contradictions

- lists a melting point of 23–27°C for 2'-Nitroacetophenone, but this compound may have a higher melting point due to hydrogen bonding from the hydroxy group. Adjust thermal analysis protocols accordingly.

- Substituent numbering conflicts (e.g., 3'- vs. 4'-nitro isomers in ) highlight the need for precise NMR assignments to avoid misidentification .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。